molecular formula C24H28N6O B10942297 1-benzyl-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10942297
M. Wt: 416.5 g/mol
InChI Key: OUVBAFNCUPIEGC-UHFFFAOYSA-N
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Description

1-BENZYL-N~4~-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-N~4~-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate cyclization and substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-BENZYL-N~4~-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

1-BENZYL-N~4~-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZYL-N~4~-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

  • 1-BENZYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • N~4~-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • 1-BENZYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness: 1-BENZYL-N~4~-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of both benzyl and pyrazole groups enhances its potential for diverse applications in medicinal chemistry .

Properties

Molecular Formula

C24H28N6O

Molecular Weight

416.5 g/mol

IUPAC Name

1-benzyl-N-[1-(1,3-dimethylpyrazol-4-yl)propan-2-yl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H28N6O/c1-15(11-20-14-29(5)27-17(20)3)26-24(31)21-12-16(2)25-23-22(21)18(4)28-30(23)13-19-9-7-6-8-10-19/h6-10,12,14-15H,11,13H2,1-5H3,(H,26,31)

InChI Key

OUVBAFNCUPIEGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC(C)CC4=CN(N=C4C)C

Origin of Product

United States

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